2-(4-Methoxyphenoxy)ethane-1-sulfonamide
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Overview
Description
2-(4-Methoxyphenoxy)ethane-1-sulfonamide is an organic compound with the molecular formula C9H13NO4S It is characterized by the presence of a methoxyphenyl group attached to an ethane sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide typically involves the reaction of 4-methoxyphenol with ethylene sulfonamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of ethylene sulfonamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride followed by an alkyl halide for alkylation reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenoxy)ethane-1-sulfonamide.
Reduction: Formation of 2-(4-Methoxyphenoxy)ethane-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(4-Methoxyphenoxy)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Sulfanilamide: A well-known sulfonamide with a simpler structure, commonly used as an antibiotic.
Uniqueness
2-(4-Methoxyphenoxy)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H13NO4S |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-13-8-2-4-9(5-3-8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |
InChI Key |
IWMQSKWKLLDEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)N |
Origin of Product |
United States |
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